molecular formula C9H22OSi2 B11897981 Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane CAS No. 66662-17-7

Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane

Cat. No.: B11897981
CAS No.: 66662-17-7
M. Wt: 202.44 g/mol
InChI Key: YIXCNTGLARMYPD-UHFFFAOYSA-N
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Description

Trimethyl((1-(trimethylsilyl)allyl)oxy)silane is an organosilicon compound characterized by the presence of two trimethylsilyl groups and an allyl group. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-silicon bonds. The compound’s structure can be represented as (CH₃)₃SiOCH₂CH=CHSi(CH₃)₃.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl((1-(trimethylsilyl)allyl)oxy)silane can be synthesized through the reaction of allyltrimethylsilane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:

Allyltrimethylsilane+Trimethylsilyl chlorideTrimethyl((1-(trimethylsilyl)allyl)oxy)silane\text{Allyltrimethylsilane} + \text{Trimethylsilyl chloride} \rightarrow \text{Trimethyl((1-(trimethylsilyl)allyl)oxy)silane} Allyltrimethylsilane+Trimethylsilyl chloride→Trimethyl((1-(trimethylsilyl)allyl)oxy)silane

Industrial Production Methods

On an industrial scale, the production of trimethyl((1-(trimethylsilyl)allyl)oxy)silane involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl((1-(trimethylsilyl)allyl)oxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-silicon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Trimethyl((1-(trimethylsilyl)allyl)oxy)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and as a protecting group for alcohols.

    Biology: The compound is utilized in the synthesis of bioactive molecules and as a precursor for silicon-based biomaterials.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of silicon-containing drugs.

    Industry: The compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of trimethyl((1-(trimethylsilyl)allyl)oxy)silane involves the formation of stable carbon-silicon bonds. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound and facilitating its use in various chemical reactions. The allyl group allows for further functionalization through nucleophilic substitution or addition reactions.

Comparison with Similar Compounds

Similar Compounds

    Allyltrimethylsilane: Similar in structure but lacks the additional trimethylsilyl group.

    Trimethylsilyl chloride: Used as a reagent in the synthesis of trimethyl((1-(trimethylsilyl)allyl)oxy)silane.

    Tris(trimethylsilyl)silane: Another organosilicon compound with multiple trimethylsilyl groups.

Uniqueness

Trimethyl((1-(trimethylsilyl)allyl)oxy)silane is unique due to its dual trimethylsilyl groups and allyl functionality, which provide both stability and reactivity. This combination makes it a versatile reagent in organic synthesis and various industrial applications.

Properties

IUPAC Name

trimethyl(1-trimethylsilyloxyprop-2-enyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22OSi2/c1-8-9(11(2,3)4)10-12(5,6)7/h8-9H,1H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXCNTGLARMYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C=C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22OSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498790
Record name Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66662-17-7
Record name Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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